molecular formula C11H18N2 B2364361 [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine CAS No. 1247899-43-9

[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine

Cat. No.: B2364361
CAS No.: 1247899-43-9
M. Wt: 178.279
InChI Key: KAAXZKBUKUXPPK-UHFFFAOYSA-N
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Description

[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine: is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group attached to a phenyl ring substituted with a methyl group. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.28 g/mol .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine typically involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

  • [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine
  • [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine
  • [2-Amino-2-(3-chlorophenyl)ethyl]dimethylamine

Comparison: Compared to its analogs, [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability .

Properties

IUPAC Name

N',N'-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAXZKBUKUXPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247899-43-9
Record name [2-amino-2-(3-methylphenyl)ethyl]dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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